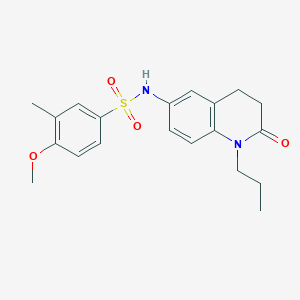

4-methoxy-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-methoxy-3-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-4-11-22-18-8-6-16(13-15(18)5-10-20(22)23)21-27(24,25)17-7-9-19(26-3)14(2)12-17/h6-9,12-13,21H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJALMUZCAANGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, including Friedel-Crafts acylation, reduction, and sulfonation reactions. The process begins with the acylation of a benzene derivative, followed by the reduction of the acyl group to an alkane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antibacterial Activity

Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, related sulfonamides have been shown to inhibit bacterial growth effectively. In vitro studies suggest that this compound could possess similar activities against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

2. Anticancer Properties

The compound's structural features suggest potential anticancer applications. Studies on related tetrahydroquinoline derivatives have demonstrated antiproliferative effects against cancer cell lines. The mechanism often involves the inhibition of specific cellular pathways critical for cancer cell survival and proliferation .

3. Anti-inflammatory Effects

Sulfonamides are also known for their anti-inflammatory properties. Preliminary studies indicate that this compound may modulate inflammatory pathways, providing a therapeutic avenue for conditions characterized by excessive inflammation .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluating the antibacterial efficacy of related compounds found that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 50 mg/mL against E. coli. This suggests that 4-methoxy-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide could be optimized for enhanced antibacterial activity through structural modifications .

Case Study 2: Anticancer Activity

In a comparative analysis of several tetrahydroquinoline derivatives, one compound demonstrated a significant reduction in cell viability in human cancer cell lines with IC50 values in the low micromolar range. This indicates that further exploration of this compound in anticancer research is warranted .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

4-Methoxy-3,5-Dimethyl-N-(2-Oxo-1-Propyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzene-1-Sulfonamide

- Structural Difference : The benzene ring has two methyl groups at positions 3 and 5 (vs. a single methyl at position 3 in the target compound) .

- Implications :

- Increased steric hindrance at position 5 may reduce solubility or alter binding pocket interactions.

- Electronic effects from the additional methyl group could modulate sulfonamide acidity, affecting receptor affinity.

- Molecular Formula : C₂₁H₂₆N₂O₄S (estimated molecular weight: ~402.51 g/mol).

4-Methoxy-2-Methyl-N-(2-Oxo-1-Propyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzene-1-Sulfonamide

- Structural Difference : The methyl group is at position 2 on the benzene ring (vs. position 3 in the target compound) .

- Implications :

- Position 2 substitution may enhance π-π stacking interactions due to proximity to the sulfonamide group.

- Altered regiochemistry could influence metabolic stability or toxicity profiles.

- Molecular Formula : C₂₀H₂₄N₂O₄S (identical to the target compound; molecular weight: 388.48 g/mol).

N-(2-Oxo-1-Propyl-1,2,3,4-Tetrahydroquinolin-6-yl)-1-Phenylmethanesulfonamide

- Structural Difference : Lacks methoxy and methyl groups on the benzene ring; instead, a phenyl group is attached to the sulfonamide .

- Implications :

- Molecular Formula : C₁₉H₂₂N₂O₃S (estimated molecular weight: 358.45 g/mol).

Mechanistic and Functional Insights

- Receptor Binding: The ABA-mimicking ligand in demonstrates that tetrahydroquinoline sulfonamides can act as receptor agonists. The target compound’s methoxy and methyl groups may enhance selectivity for similar targets.

- Lumping Strategy Relevance: As per , compounds with minor structural variations (e.g., methyl group position) may be grouped for modeling but exhibit distinct biological behaviors due to electronic or steric differences.

- Synthetic Accessibility : Analogs like those in are commercially available (e.g., Arctom Scientific), suggesting feasible synthetic routes for the target compound.

Biological Activity

4-Methoxy-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H22N2O4S

- Molecular Weight : 362.4 g/mol

- Structure : The compound features a sulfonamide group attached to a methoxy-substituted benzene ring and a tetrahydroquinoline moiety.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Several studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : Research suggests that the compound may inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism is similar to that observed in other anticancer agents that target microtubules .

2. Antimicrobial Properties

The sulfonamide group in the compound is known for its antimicrobial effects. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis:

- Spectrum of Activity : The compound has demonstrated activity against various bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes linked to disease pathways:

- Focal Adhesion Kinase (FAK) : Molecular docking studies suggest that the compound can bind effectively to FAK, a kinase involved in cancer cell migration and invasion . This interaction could hinder tumor progression and metastasis.

Case Studies and Research Findings

Q & A

Q. How can researchers optimize the synthetic yield of this sulfonamide derivative?

Methodological Answer: Utilize Design of Experiments (DoE) to systematically evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation protocols) enable precise control over reaction parameters and scalability. Incorporate statistical modeling to identify critical factors affecting yield, as demonstrated in flow-chemistry optimizations for diazomethane derivatives .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer: Combine high-resolution mass spectrometry (HRMS) with multinuclear NMR spectroscopy (e.g., H, C, DEPT-135) to confirm molecular weight and functional groups. For purity assessment, employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients. Cross-validate results with elemental analysis to ensure stoichiometric consistency, as applied in triazine-based sulfonamide characterizations .

Q. What strategies improve solubility and stability in aqueous media for pharmacokinetic studies?

Methodological Answer: Introduce hydrophilic moieties (e.g., polyethylene glycol (PEG) chains) via copolymerization or pro-drug formulations. Evaluate pH-dependent solubility using shake-flask methods across physiological pH ranges (1.2–7.4). Stability studies should include accelerated degradation tests under UV light and oxidative conditions (e.g., 3% HO), with monitoring via LC-MS to identify degradation pathways .

Advanced Research Questions

Q. How can contradictory results in biological activity data be resolved?

Methodological Answer: Conduct orthogonal assays (e.g., enzyme inhibition vs. cell viability) to isolate confounding variables. For instance, if conflicting cytotoxicity data arise, validate using isogenic cell lines with/without target enzyme expression. Apply multivariate statistical analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity, as seen in phosphodiesterase inhibitor studies .

Q. What experimental approaches elucidate metabolic pathways in in vitro models?

Methodological Answer: Use hepatocyte microsomal incubations with NADPH cofactors, followed by LC-HRMS to detect phase I/II metabolites. For reactive intermediate screening, employ glutathione trapping assays . Parallel studies in Drosophila or zebrafish models can provide comparative insights into interspecies metabolic differences, leveraging protocols from terpenoid metabolism research .

Q. How to design SAR studies for modifications on the tetrahydroquinolin moiety?

Methodological Answer: Synthesize analogs with systematic substitutions (e.g., alkyl chain length, heteroatom insertion) at the 1-propyl or 2-oxo positions. Evaluate activity via competitive binding assays (SPR or ITC) and molecular docking simulations. For example, thiocyanation reactions (as in Scheme 5 of triazinone derivatives) can introduce sulfur-based modifications to probe electronic effects .

Data Contradiction Analysis Framework

- Case Study: Discrepancies in enzyme inhibition IC values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.